8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine
CAS No.: 14623-49-5
Cat. No.: VC7948767
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14623-49-5 |
|---|---|
| Molecular Formula | C13H13N3O |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine |
| Standard InChI | InChI=1S/C13H13N3O/c1-17-10-4-5-11-8(6-10)2-3-9-7-15-13(14)16-12(9)11/h4-7H,2-3H2,1H3,(H2,14,15,16) |
| Standard InChI Key | CJKQUGYBWAQXHL-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C3=NC(=NC=C3CC2)N |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=NC(=NC=C3CC2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Nomenclature
8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine belongs to the quinazoline family, featuring a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The methoxy group (-OCH₃) at the 8-position and the amine (-NH₂) at the 2-position are critical functional groups influencing its reactivity and solubility. The "5,6-dihydro" designation indicates partial saturation of the pyrimidine ring, reducing aromaticity and altering electronic properties .
The IUPAC name, 8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine, is systematically derived from its structure (Figure 1). Key identifiers include:
Table 1: Key Chemical Identifiers
Physicochemical Properties
While experimental data on melting and boiling points remain unreported, computational predictions suggest a boiling point of 447.8 ± 43.0 °C and a density of 1.274 ± 0.06 g/cm³ . The methoxy group enhances lipophilicity compared to non-substituted analogs like 5,6-dihydrobenzo[h]quinazolin-2-amine (CAS 66521-84-4), which has a lower molecular weight (197.24 g/mol) and higher predicted density (1.274 g/cm³) .
Synthesis and Structural Modifications
Synthetic Routes
The compound is typically synthesized via cyclocondensation reactions. A notable method involves:
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Formation of the Quinazoline Core: Reacting 2-aminobenzonitrile derivatives with appropriately substituted aldehydes under acidic conditions.
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Methoxy Introduction: Electrophilic aromatic substitution or nucleophilic displacement at the 8-position .
In a 2015 study, Maurya et al. synthesized 4-phenyl-5,6-dihydrobenzo[h]quinazolines, including 8-methoxy variants, by reacting 2-amino-5,6-dihydrobenzo[h]quinazoline with substituted benzaldehydes. The methoxy group was introduced via a palladium-catalyzed coupling reaction, yielding derivatives with IC₅₀ values as low as 2.8 μM against MCF-7 breast cancer cells .
Table 2: Comparative Analysis of Quinazoline Derivatives
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